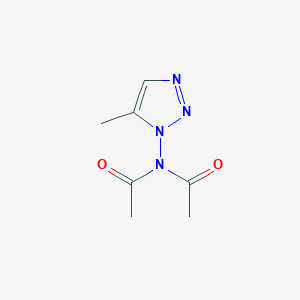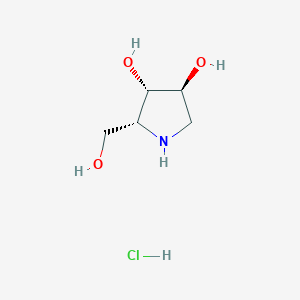
Glyceryl tri(palmitate-1-13C)
Overview
Description
Glyceryl tri(palmitate-1-13C) is an important component of the fatty acid metabolism in the human body. It is a triglyceride composed of three fatty acid molecules, the most common of which is palmitic acid. It is a type of lipid molecule, which is a major component of cell membranes. Glyceryl tri(palmitate-1-13C) has important roles in energy metabolism, signaling, and cell membrane structure and function. It is also involved in the regulation of gene expression and the metabolism of other lipids.
Scientific Research Applications
Tissue Distribution and Oxidation of Chylomicron Fat : Glyceryl tri(palmitate-1-13C) is used to study the distribution and oxidation of chylomicron fat in the body, particularly its removal from the bloodstream and subsequent metabolic processes (J. French & B. Morris, 1958).
Metabolism and Structure of Triacylglycerols in Adipocytes : It aids in the analysis of triacylglycerols' structure and metabolism in adipocytes, providing insights into lipid dynamics and the role of different fatty acids in cellular metabolism (L. Sillerud et al., 1986).
Intramuscular Fatty Acid Metabolism : This compound helps in understanding the metabolism of fatty acids within muscle tissues, including the synthesis rates of intramuscular triglycerides (Z. Guo & M. Jensen, 1998).
Triglyceride Metabolism in Cells : It's used to explore the metabolism of triglycerides in specific cell types, such as 3T3-L1 cells, contributing to our understanding of lipid hydrolysis and synthesis (M. Soma et al., 1992).
Fat Absorption in Neonates : Glyceryl tri(palmitate-1-13C) is instrumental in studying the development of fat absorption in neonates, particularly in relation to the absorption of long-chain fatty acids from the intestinal lumen (E. Rings et al., 2002).
Enzymatic Acyl Exchange in Triglycerides : This compound is used to study enzymatic reactions involving triglycerides, such as the acyl exchange process, which is important in understanding lipid biochemistry (R. Stevenson et al., 1979).
Mechanism of Action
Target of Action
Glyceryl tri(palmitate-1-13C) is a specific form of glyceryl tripalmitate, where the carbon in the carboxyl group is labeled with Carbon-13 (^13C), a stable isotope of carbon
Mode of Action
It can be inferred that, like glyceryl tripalmitate, it is likely hydrolyzed by pancreatic lipase in the digestive system into glycerol and palmitic acid . The ^13C label allows for the tracking of the compound’s metabolic fate.
Pharmacokinetics
As a form of glyceryl tripalmitate, it is likely absorbed in the small intestine, distributed via the lymphatic system and bloodstream, metabolized in the liver, and excreted in the feces and urine .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Glyceryl tri(palmitate-1-13C) are not fully explored yet. It is known that it is involved in the metabolism of lipids and fatty acids
Cellular Effects
It is known that similar compounds, such as tripalmitin, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Dosage Effects in Animal Models
Similar compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
Glyceryl tri(palmitate-1-13C) is involved in lipid and fatty acid metabolism
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
properties
IUPAC Name |
2,3-di((113C)hexadecanoyloxy)propyl (113C)hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i49+1,50+1,51+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIQBQSYATKKL-SRWOPVBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCCCCCCCCCC)O[13C](=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H98O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583692 | |
| Record name | Propane-1,2,3-triyl tri(1-~13~C)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
810.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168294-57-3 | |
| Record name | Propane-1,2,3-triyl tri(1-~13~C)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI)](/img/structure/B64131.png)





![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B64149.png)


